4-Bromo-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Bromo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a pale lemon crystalline powder with a melting point of 51-54°C and a boiling point of 237°C . This compound is notable for its bromine and trifluoromethyl functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(trifluoromethyl)benzaldehyde can be synthesized from (4-bromo-3-(trifluoromethyl)phenyl)methanol. The reaction involves the oxidation of the alcohol group to an aldehyde using manganese dioxide in dichloromethane . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: 4-Bromo-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzaldehyde is primarily based on its ability to participate in electrophilic aromatic substitution reactions. The bromine and trifluoromethyl groups influence the electron density of the aromatic ring, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the bromine and trifluoromethyl groups.
4-(Trifluoromethyl)benzyl bromide: Contains a benzyl bromide group instead of an aldehyde.
3-Bromobenzotrifluoride: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Uniqueness
4-Bromo-3-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNOSHZBKVMMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479682 | |
Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-47-7 | |
Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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